molecular formula C20H22N6O2 B3892728 N-(1,3-benzoxazol-2-ylmethyl)-N-methyl-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide

N-(1,3-benzoxazol-2-ylmethyl)-N-methyl-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B3892728
M. Wt: 378.4 g/mol
InChI Key: TWHNAUHPXQBPSG-UHFFFAOYSA-N
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Description

N-(1,3-benzoxazol-2-ylmethyl)-N-methyl-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzoxazole ring, a pyrazole ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzoxazol-2-ylmethyl)-N-methyl-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized by the reaction of glyoxal with ammonia and an aldehyde.

    Coupling Reactions: The final compound is obtained by coupling the benzoxazole, pyrazole, and imidazole intermediates through a series of nucleophilic substitution reactions, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the nitrogen atoms.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzoxazole, pyrazole, and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents, alkylating agents, and acylating agents.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alcohol groups.

    Substitution: Substituted derivatives with various functional groups such as halides, alkyls, or acyls.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: It can be used to study protein-ligand interactions due to its ability to bind to specific protein sites.

Medicine

    Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.

Industry

    Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.

    Cosmetics: It can be incorporated into cosmetic formulations for its potential skin-beneficial properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzoxazol-2-ylmethyl)-N-methyl-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can bind to a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzoxazol-2-ylmethyl)-N-methyl-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide: This compound is unique due to the presence of three different heterocyclic rings, which confer distinct chemical and biological properties.

    This compound: Similar compounds may include those with variations in the substituents on the benzoxazole, pyrazole, or imidazole rings.

Properties

IUPAC Name

N-(1,3-benzoxazol-2-ylmethyl)-N-methyl-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-13(2)19-21-8-9-26(19)11-14-10-16(24-23-14)20(27)25(3)12-18-22-15-6-4-5-7-17(15)28-18/h4-10,13H,11-12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHNAUHPXQBPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2=CC(=NN2)C(=O)N(C)CC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzoxazol-2-ylmethyl)-N-methyl-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 2
N-(1,3-benzoxazol-2-ylmethyl)-N-methyl-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzoxazol-2-ylmethyl)-N-methyl-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzoxazol-2-ylmethyl)-N-methyl-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzoxazol-2-ylmethyl)-N-methyl-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 6
N-(1,3-benzoxazol-2-ylmethyl)-N-methyl-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide

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